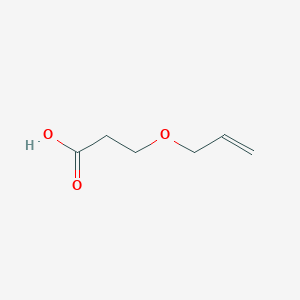

3-Allyloxypropionic Acid

Description

Conceptual Framework and Broader Research Significance

The fundamental significance of 3-allyloxypropionic acid stems from its hybrid structure. It possesses a reactive allyl group, which can participate in polymerization and other addition reactions, and a carboxylic acid group, which allows for esterification, amidation, and salt formation. lookchem.com This dual functionality allows it to act as a crucial building block in the synthesis of more complex molecules and polymers. lookchem.com

In the broader context of chemical research, this compound is recognized as a valuable intermediate for producing a variety of organic compounds and materials. guidechem.com It is utilized in the development of plasticizers, which are additives that enhance the flexibility and durability of polymers. lookchem.com Its role as a monomer is also significant, particularly in the field of materials science for creating specialty polymers and biomaterials. labsolu.ca The compound is part of a larger class of bifunctional molecules that are instrumental in designing materials with tailored properties. Its study contributes to the wider understanding of structure-property relationships in organic materials. The research on related compounds like 3-hydroxypropionic acid as a platform chemical for high-performance polymers underscores the importance of functionalized propanoic acids in developing sustainable and advanced materials. rsc.org

Evolution of Research Trajectories and Key Milestones

While specific historical milestones for the initial synthesis of this compound are not extensively documented in the provided results, the evolution of its research can be inferred from its applications. Initial investigations would have focused on its synthesis, likely through the reaction of an allyl alcohol precursor with an acrylic acid derivative, and the characterization of its fundamental chemical and physical properties.

The research trajectory subsequently branched into applied fields. A significant area of development has been its use in polymer chemistry. Researchers have explored its utility as a chain transfer agent or as a monomer that incorporates both ether linkages and reactive pendant allyl groups into a polymer backbone. atamankimya.com This allows for subsequent cross-linking or functionalization of the resulting polymer. Another key research path has been its application as an intermediate in organic synthesis. guidechem.com The ability to independently react its two functional groups makes it a versatile tool for constructing complex target molecules, including those with potential applications in pharmaceuticals. guidechem.com The existence of patents related to its chemical structure further indicates its commercial and industrial research interest. nih.govepa.gov

Current Academic Landscape and Emerging Research Frontiers

The current academic landscape for this compound is heavily focused on materials science and polymer chemistry. cymitquimica.comlabsolu.ca It is classified among reagents for biomaterials and biocompatible materials research, indicating its use in creating materials intended for life science applications. As a monomer, it is particularly relevant for producing functional polymers where the allyl group can be used for post-polymerization modifications, enabling the creation of advanced materials with specific surface properties or functionalities.

Emerging research frontiers appear to be directed toward the development of novel polymers and "green" chemical processes. The synthesis of new copolymers incorporating this compound could lead to materials with unique thermal, mechanical, or chemical properties. There is also a broader trend in chemical research to develop building blocks from sustainable sources, and while this compound itself is a specific synthetic compound, its structural relative, 3-hydroxypropionic acid, is a key target for bio-based production. rsc.org Future research may focus on more sustainable synthesis routes for this compound or its derivatives, and on expanding its application in high-performance and functional materials, such as coatings, adhesives, and hydrogels.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJZZFXUVYHXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338972 | |

| Record name | 3-Allyloxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22577-15-7 | |

| Record name | 3-Allyloxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allyloxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Pathways for 3 Allyloxypropionic Acid

Established Synthetic Routes to 3-Allyloxypropionic Acid

The conventional synthesis of this compound often involves well-established organic reactions. These routes are typically reliable and have been foundational in providing access to this compound for various research and industrial applications.

Esterification and Subsequent Hydrolysis Strategies for Carboxylic Acid Formation

A common and robust strategy for obtaining carboxylic acids involves the formation of an ester intermediate, which is subsequently hydrolyzed. This two-step approach is frequently employed because esters are often easier to purify than the corresponding carboxylic acids and the hydrolysis step is typically high-yielding.

The general pathway begins with the esterification of a suitable precursor. For instance, a carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to form the corresponding ester. rsc.orgbyjus.com In the context of this compound, this could involve the synthesis of an alkyl 3-allyloxypropionate. The subsequent and final step is the hydrolysis of this ester. This is typically achieved under basic conditions, a process known as saponification, using an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). rsc.orgjk-sci.comlibretexts.org The reaction mixture is often heated to ensure complete conversion. jk-sci.com Following hydrolysis, an acidic workup is performed to protonate the resulting carboxylate salt, yielding the final this compound. jk-sci.com Basic hydrolysis is often preferred for laboratory preparations as the process is essentially irreversible. jk-sci.com

Table 1: General Two-Step Esterification/Hydrolysis Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | 3-Allyloxypropanoate Precursor + Alcohol | Alkyl 3-allyloxypropionate |

| 2 | Hydrolysis (Saponification) | Alkyl 3-allyloxypropionate + Base (e.g., KOH) | 3-Allyloxypropionate Salt |

This table illustrates a generalized reaction sequence.

Etherification Approaches Incorporating Allyl Moieties

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis and its variations are cornerstone methods for this transformation. This typically involves the reaction of an alcohol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. cymitquimica.com

One specific synthetic approach involves the etherification of a 3-hydroxypropionic acid ester. The hydroxyl group of the ester is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the allyl halide in an Sₙ2 reaction to form the allyl ether linkage. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). rsc.org Following the successful etherification, the ester group is hydrolyzed as described previously to yield the target carboxylic acid.

Reaction Scheme: Etherification followed by Hydrolysis Step 1: Etherification Methyl 3-hydroxypropionate (B73278) + Allyl Bromide --(K₂CO₃, DMF)--> Methyl 3-allyloxypropionate

Step 2: Hydrolysis Methyl 3-allyloxypropionate --(KOH, H₂O/EtOH)--> this compound

This method provides a clear and controlled way to introduce the allyl group and subsequently reveal the carboxylic acid functionality.

Conjugate Addition Reactions in the Synthesis of this compound

Conjugate addition, also known as the Michael addition, presents another powerful synthetic route. numberanalytics.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org To synthesize this compound, this would typically involve the addition of allyl alcohol to an acrylic acid derivative.

The mechanism involves the nucleophilic attack of the allyl alcohol at the β-carbon of the acrylate (B77674) system, which is rendered electrophilic by the electron-withdrawing carbonyl group. libretexts.org This generates an enolate intermediate, which is then protonated to give the final saturated product. numberanalytics.commasterorganicchemistry.com The reaction can be catalyzed by either a base, which deprotonates the allyl alcohol to increase its nucleophilicity, or an acid.

A common substrate for this reaction is an acrylic acid ester, such as methyl acrylate or ethyl acrylate. The conjugate addition of allyl alcohol yields the corresponding alkyl 3-allyloxypropionate. This ester is then hydrolyzed under basic or acidic conditions to afford the desired this compound. google.com This pathway is advantageous as it builds the core carbon-oxygen-carbon backbone of the molecule in a single, efficient step.

Innovations in Green Chemistry and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses for chemical compounds, including this compound. beilstein-journals.orgacs.org These efforts aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis Methodologies

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, catalytic approaches can be applied to both the etherification and esterification steps.

Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, a sustainable method for the etherification of alcohols with allyl alcohol utilizes a titanium oxide-supported molybdenum oxide (MoO₃/TiO₂) catalyst. rsc.org This system operates via dehydration, producing water as the only byproduct, and can be used under solvent-free conditions. rsc.org The mechanism is thought to involve the formation of a σ-allyl species from the dehydration of allyl alcohol, which is then subjected to nucleophilic attack by the other alcohol. rsc.org While demonstrated for alcohol-alcohol etherification, this principle could be adapted for the synthesis of this compound precursors.

Furthermore, solid acid catalysts and supported metal nanoparticles are being explored for various organic transformations relevant to this synthesis. rsc.org For instance, supported iron oxide nanoparticles have been shown to be efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids. mdpi.com

Table 2: Examples of Catalytic Systems in Relevant Reactions

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| MoO₃/TiO₂ | Etherification | Reusable, high yield, water as sole byproduct, solvent-free potential. rsc.org |

| Gold-based Catalysts | Allyl Alcohol Oxidation | High conversion, eco-sustainable pathway from a bio-renewable source. nih.govgoogle.com |

This table summarizes catalytic systems with potential applicability to the synthesis of this compound or its precursors.

Solvent-Free and Atom-Economical Approaches

Moving towards more sustainable chemical production involves minimizing waste, a key aspect of which is reducing or eliminating the use of organic solvents. Solvent-free, or neat, reaction conditions are a primary goal in green synthesis. researchgate.net

Several methods relevant to the synthesis of this compound have been developed under solvent-free conditions. For example, the direct esterification of carboxylic acids with alcohols can be performed without a solvent, often with gentle heating and sometimes in the presence of a catalyst or a drying agent to remove the water formed during the reaction. mdpi.com

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound can be approached through several chemical pathways, most notably via the Michael addition of allyl alcohol to an acrylic acid derivative or through the Williamson ether synthesis. Mechanistic investigations into these routes focus on understanding the reaction kinetics, thermodynamics, and the factors that control selectivity, which are crucial for optimizing reaction conditions and maximizing product yield.

Kinetic and Thermodynamic Studies of Reaction Pathways

In the context of the Michael addition, the reaction between a nucleophile (the Michael donor, e.g., an alkoxide) and an α,β-unsaturated carbonyl compound (the Michael acceptor, e.g., acrylic acid) proceeds via a 1,4-conjugate addition. wikipedia.org The resulting this compound is generally the thermodynamically more stable product compared to potential side-products.

While specific kinetic data for the synthesis of this compound is not extensively published, studies on related Michael addition reactions provide valuable insights. For instance, the kinetic analysis of the Michael addition of acrylic acid to itself (a dimerization reaction) has been studied to understand potential side reactions and runaway polymerization risks. d-nb.inforesearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 98.0 kJ mol⁻¹ | Minimum energy required to initiate the reaction. d-nb.inforesearchgate.net |

| Reaction Order | 2.5 | Indicates a complex reaction mechanism where the rate depends on the concentration of reactants raised to the power of 2.5. d-nb.inforesearchgate.net |

| Heat of Reaction (ΔH) | -109 J g⁻¹ | The reaction is exothermic, releasing heat. d-nb.inforesearchgate.net |

Thermodynamic control is crucial for maximizing the yield of the desired this compound, as it ensures the reaction proceeds to the most stable adduct. wikipedia.org The spontaneity and endothermic or exothermic nature of the reaction are described by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For the Williamson ether synthesis pathway, the reaction is typically driven by the formation of a stable salt byproduct (e.g., sodium bromide), which contributes to a favorable negative change in Gibbs free energy, making the reaction spontaneous.

Stereochemical Control and Regioselectivity in Synthetic Protocols

Stereochemical control and regioselectivity are fundamental aspects of synthesis that determine the specific orientation and connectivity of atoms in the final product.

Stereochemical Control

The synthesis of the parent compound, this compound, from achiral precursors like allyl alcohol and acrylic acid does not generate any chiral centers. Therefore, stereochemical control is not a factor in this specific synthesis. However, if substituted allyl alcohols or acrylic acid derivatives containing pre-existing stereocenters are used, the preservation or inversion of that stereochemistry during the reaction would become a critical consideration. For instance, in a Williamson ether synthesis involving a chiral secondary halide, the SN2 mechanism would lead to an inversion of configuration at the chiral center. masterorganicchemistry.com

Regioselectivity

Regioselectivity, or the preferential direction of bond formation, is a highly relevant consideration in the synthesis of this compound. The choice of synthetic pathway dictates the regiochemical challenges and outcomes.

Michael Addition Pathway : The addition of allyl alcohol to acrylic acid is a conjugate addition. The acrylic acid molecule possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The reaction's regioselectivity determines whether a 1,2-addition (attack at the carbonyl) or a 1,4-addition (attack at the β-carbon) occurs. The Michael reaction mechanism inherently favors the 1,4-addition, which leads to the desired this compound. This selectivity is governed by the principles of hard and soft acids and bases (HSAB); the nucleophilic oxygen of allyl alcohol is a relatively soft nucleophile, which preferentially attacks the soft electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org

Williamson Ether Synthesis Pathway : This method involves the reaction of an alkoxide with an organohalide via an SN2 mechanism. wikipedia.org Two primary regioselective routes could theoretically yield this compound:

Route A : Reaction of sodium alloxide (from allyl alcohol) with a 3-halopropionate (e.g., ethyl 3-bromopropionate).

Route B : Reaction of a salt of 3-hydroxypropionic acid with an allyl halide (e.g., allyl bromide).

Both routes involve a primary halide or a primary carbon site for the substitution, which is ideal for an SN2 reaction and minimizes the competing E2 elimination side reaction. masterorganicchemistry.comlibretexts.org The selection between these routes often depends on the availability and reactivity of the starting materials. Route A is generally efficient as it involves a reactive primary alkyl halide. Route B is also effective, as allyl halides are reactive SN2 substrates. The key is to ensure the reaction occurs at the intended positions to form the ether linkage rather than other possible side-reactions.

| Synthetic Pathway | Reactants | Desired Regiochemical Outcome | Governing Principle |

|---|---|---|---|

| Michael Addition | Allyl Alcohol + Acrylic Acid | 1,4-addition (attack at β-carbon) | Favored by the soft-soft interaction between the alcohol nucleophile and the β-carbon of the unsaturated system. wikipedia.org |

| Williamson Ether Synthesis (Route A) | Sodium Alloxide + Ethyl 3-bromopropionate | Nucleophilic attack on the carbon bearing the bromine atom. | SN2 reaction at a primary alkyl halide center. masterorganicchemistry.comwikipedia.org |

| Williamson Ether Synthesis (Route B) | Sodium 3-hydroxypropionate + Allyl Bromide | Nucleophilic attack by the propionate's oxygen on the allyl group's terminal carbon. | SN2 reaction at a primary allylic halide center. masterorganicchemistry.comwikipedia.org |

Chemical Reactivity and Transformative Chemistry of 3 Allyloxypropionic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxyl group (-COOH) of 3-Allyloxypropionic acid is a primary site for a variety of chemical modifications, typical of carboxylic acids. cymitquimica.com These reactions allow for the synthesis of numerous derivatives with tailored properties.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionality of this compound readily undergoes esterification and amidation, fundamental reactions for creating derivatives. cymitquimica.comlookchemmall.com

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. e-bookshelf.de This reaction is reversible and typically requires heating with an excess of the alcohol to drive the equilibrium towards the product. libretexts.org For example, the reaction with allyl alcohol, catalyzed by hydrohalide acceptors, yields this compound allyl ester. The general procedure involves heating the acid with the alcohol in the presence of a catalyst like concentrated sulfuric acid. uakron.edu

Amidation: The conversion of this compound to amides is achieved by reacting it with amines. This transformation often requires activating the carboxylic acid first, for instance, by converting it to a more reactive derivative like an acyl chloride or using a coupling agent. lookchemmall.comccspublishing.org.cn Direct reaction with an amine is possible but generally requires high temperatures. The use of coupling agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester allows for the amidation to proceed under mild conditions, accommodating a wide range of amines to produce the corresponding amides in good yields. lookchemmall.com

Table 1: Examples of Esterification and Amidation Reactants for this compound

| Reactant Type | Example Reactant | Product Class |

|---|---|---|

| Alcohol | Ethanol | Ethyl 3-allyloxypropionate |

| Alcohol | Allyl Alcohol | Allyl 3-allyloxypropionate |

| Amine | Ammonia | 3-Allyloxypropionamide |

| Amine | Diethylamine | N,N-Diethyl-3-allyloxypropionamide |

Formation of Acid Halides, Anhydrides, and Other Activated Carboxylates

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, this compound can be converted into more reactive intermediates such as acid halides and anhydrides.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction replaces the -OH group of the carboxyl function with a chlorine atom, yielding 3-allyloxypropionyl chloride. This acid chloride is a highly reactive intermediate, susceptible to attack by a wide range of nucleophiles.

Acid Anhydrides: Acid anhydrides can be formed from carboxylic acids. A common laboratory method involves reacting a carboxylate salt with an acid chloride. khanacademy.orglibretexts.org For instance, sodium 3-allyloxypropionate could react with 3-allyloxypropionyl chloride to produce the symmetric anhydride (B1165640), bis(3-allyloxypropionic) anhydride. The industrial synthesis of simple anhydrides often involves the thermal dehydration of the corresponding carboxylic acid. wikipedia.org

Table 2: Reagents for the Formation of Activated Carboxylates

| Target Derivative | Typical Reagent |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) |

| Acid Chloride | Oxalyl chloride ((COCl)₂) |

| Acid Anhydride | Acyl chloride + Carboxylate salt |

| Acid Anhydride | Heat (for some dicarboxylic acids) khanacademy.org |

Redox Transformations of the Carboxyl Moiety

The carboxylic acid group of this compound can undergo both reduction and oxidative transformations, although the latter is less common for simple carboxylic acids.

Reduction: The carboxyl group is generally resistant to reduction. However, it can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 3-allyloxypropan-1-ol. The process involves the reduction of the acid to the corresponding aldehyde, which is then further reduced to the alcohol. Milder reducing agents, such as sodium borohydride, are typically not strong enough to reduce carboxylic acids.

Oxidation: Carboxylic acids are already in a high oxidation state and are generally resistant to further oxidation. However, specific oxidative decarboxylation reactions can occur under certain conditions, though this is not a common transformation for simple alkanoic acids.

Reactions Involving the Allyl Ether Moiety

The allyl group in this compound provides a second site of reactivity, primarily centered around its carbon-carbon double bond and the ether linkage.

Electrophilic and Radical Addition Reactions Across the Carbon-Carbon Double Bond

The double bond in the allyl group is susceptible to both electrophilic and radical additions.

Electrophilic Addition: Similar to other alkenes, the double bond of the allyl ether can react with electrophiles. libretexts.orgopenstax.org For example, the addition of hydrogen halides (HX) or halogens (X₂) would proceed via a carbocation intermediate. The regioselectivity of the addition would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Radical Addition: Free radical addition reactions can also occur across the double bond, often with anti-Markovnikov regioselectivity. A notable example is the addition of thiols in the presence of a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.com This reaction is particularly effective on substrates like allyl ethers and results in the formation of thioethers. thieme-connect.com The polymerization of allyl ether monomers can also proceed through a radical-mediated mechanism. nih.govacs.org Studies on the reaction of ethyl radicals with allyl ethyl ether have shown that addition to the double bond is a significant reaction pathway. rsc.org

Table 3: Addition Reactions at the Allyl Double Bond

| Reaction Type | Reagent | Product Type | Regioselectivity |

|---|---|---|---|

| Electrophilic Addition | HBr | Bromo-ether | Markovnikov |

| Electrophilic Addition | Br₂ | Dibromo-ether | N/A |

| Radical Addition | HBr, peroxides | Bromo-ether | Anti-Markovnikov |

| Radical Addition | Thiol (R-SH), AIBN | Thioether | Anti-Markovnikov thieme-connect.com |

Cleavage and Rearrangement Processes of the Allyl Ether Linkage

The allyl ether linkage is relatively stable but can be cleaved or induced to rearrange under specific conditions, making the allyl group a useful protecting group in organic synthesis. organic-chemistry.orgorganic-chemistry.org

Cleavage: The cleavage of the allyl ether to liberate the corresponding alcohol (in this case, 3-hydroxypropionic acid) can be achieved through various methods. One common strategy involves isomerization of the allyl group to a prop-1-enyl ether, followed by acidic hydrolysis. tandfonline.com This isomerization can be catalyzed by transition metal complexes, such as those of palladium or rhodium. tandfonline.com Other methods for direct cleavage include using samarium(II) iodide/water/i-PrNH₂ or a combination of polymethylhydrosiloxane (B1170920) (PMHS), ZnCl₂, and a palladium catalyst, which offers a mild and efficient deallylation route. organic-chemistry.orgorganic-chemistry.org Low-valent titanium reagents have also been shown to effectively cleave allyl ethers. acs.org Oxidative cleavage is also possible using reagents like oxoammonium salts. rsc.org

Rearrangement: Allyl ethers can undergo thermal or acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, most notably the Claisen rearrangement. jove.comlibretexts.orglibretexts.orgorganic-chemistry.org For an allyl vinyl ether, this rearrangement yields a γ,δ-unsaturated carbonyl compound. jove.comorganic-chemistry.org While this compound is not an allyl vinyl ether, the principle of sigmatropic rearrangement highlights the potential reactivity of the allyl group. For aryl allyl ethers, the Claisen rearrangement leads to the formation of o-allylphenols. libretexts.orglibretexts.org

Hydrodeoxygenation Reaction Mechanisms (relevant to propionic acid scaffolds)

The hydrodeoxygenation (HDO) of propionic acid and its derivatives is a critical area of research for the conversion of biomass-derived molecules into valuable chemicals and fuels. The propionic acid scaffold, present in this compound, undergoes complex reactions under HDO conditions, which typically involve high-pressure hydrogen and a heterogeneous catalyst. The primary goal is the selective removal of oxygen atoms, but this is often accompanied by other transformations.

Research on propanoic acid conversion over platinum supported on silica (B1680970) (Pt/SiO₂) under hydrogen-rich environments shows that Pt is an active catalyst for both hydrogenation and hydrodeoxygenation. researchgate.netacs.org These processes lead to a variety of products, including propionaldehyde (B47417), 1-propanol (B7761284), and propane (B168953). acs.org However, Pt also facilitates decarbonylation of both the starting carboxylic acid and the intermediate aldehyde, which produces ethane (B1197151) and carbon monoxide (CO). researchgate.netacs.org The accumulation of CO can poison the catalyst, making it challenging to achieve high conversion rates over extended periods. researchgate.net

The product distribution is heavily influenced by a network of parallel and sequential reactions. acs.orgdigitellinc.com Propanoic acid can be directly deoxygenated or decarbonylated. acs.org The initial HDO products, propionaldehyde and 1-propanol, can undergo further reactions: propionaldehyde can be hydrogenated to 1-propanol or decarbonylated to ethane and CO, while 1-propanol can be dehydrogenated back to propionaldehyde or undergo hydrogenolysis to form propane and water. acs.org Thermodynamically, the most favored products are the fully deoxygenated alkanes (propane, ethane) and water. acs.org Therefore, achieving high selectivity for partially deoxygenated products like propionaldehyde or 1-propanol requires careful kinetic control to suppress the rates of irreversible side reactions, particularly decarbonylation and alcohol hydrogenolysis. acs.orgdigitellinc.com

Studies using different catalysts, such as iron-based systems, have also been explored for the HDO of lactic acid to produce propionic acid, demonstrating that the reaction is feasible with various catalytic materials. rsc.org Over iron oxide catalysts, Fe₃O₄ was identified as the active species, and reaction conditions could be optimized to achieve high conversion and selectivity. rsc.org Similarly, bimetallic catalysts like Ni-Mo have been shown to be effective for the HDO of fatty acids, where the interaction between the metals plays a crucial role in the catalytic activity. mdpi.com

The reaction environment, including the use of solvents, can significantly alter the reaction mechanism. acs.orgosti.gov For instance, studies on a Palladium (Pd) surface showed that in the presence of liquid water, dehydrogenated intermediates are stabilized, opening up new decarboxylation pathways. acs.orgosti.gov

Table 1: Summary of Catalytic Systems for Hydrodeoxygenation of Propionic Acid Scaffolds

| Catalyst System | Key Findings | Products | Reference(s) |

|---|---|---|---|

| Pt/SiO₂ | Active for hydrogenation, HDO, and decarbonylation. CO poisoning is a major issue. | Propionaldehyde, 1-Propanol, Propane, Ethane, CO | researchgate.net, acs.org |

| Pd(211) | Solvents like water alter reaction pathways by stabilizing intermediates. C-OH bond cleavage is often rate-controlling. | C₂ fragments, CO, CO₂ | acs.org, osti.gov |

| FeₓOᵧ | Fe₃O₄ identified as the active phase for HDO of lactic acid to propionic acid. | Propionic Acid, various byproducts | rsc.org |

| Ni₅Mo₇/SiO₂ | Bimetallic system highly efficient for HDO of lauric acid to alkanes, with hydrodehydration being a key pathway. | Dodecane, Undecane | mdpi.com |

| NiMoW/Support | Used for HDO of pyrolysis oil; support material (e.g., MWNTs) significantly impacts performance. | Upgraded oil with reduced oxygen content | mdpi.com |

Pericyclic Reactions and Molecular Rearrangements

This compound, containing an allyl ether moiety, is structurally suited for pericyclic reactions, most notably the Claisen rearrangement. The Claisen rearrangement is a powerful, thermally-driven, intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement that forms a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com In the classic reaction, an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.org

For substrates like this compound, a relevant variant is the Ireland-Claisen rearrangement. wikipedia.orgtcichemicals.com This modification begins with an allyl ester, which is treated with a strong base (like lithium diisopropylamide) and a silyl (B83357) halide (such as chlorotrimethylsilane) to form a silyl ketene (B1206846) acetal (B89532) in situ. wikipedia.orgtcichemicals.com This intermediate then undergoes the wikipedia.orgwikipedia.org-sigmatropic rearrangement, often at or below room temperature, which is significantly milder than the high temperatures required for the traditional Claisen rearrangement. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid. organic-chemistry.org The stereochemistry of the product can be controlled by the geometry (E or Z) of the intermediate silyl ketene acetal. tcichemicals.com

Another related transformation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to produce a γ,δ-unsaturated ester. wikipedia.orgmasterorganicchemistry.com These rearrangements are synthetically valuable for creating complex molecular architectures and can be performed in tandem with other reactions. For example, gold(I)-catalyzed hydroalkoxylation of alkynes with allylic alcohols can generate the allyl vinyl ether intermediate, which then undergoes a Claisen rearrangement in a one-pot cascade reaction. rsc.org Such tandem strategies enhance synthetic efficiency by constructing multiple bonds in a single operation. rsc.orgrsc.org

The fundamental mechanism of these rearrangements involves the concerted reorganization of six electrons (two from the C-O σ-bond, two from the C=C π-bond of the allyl group, and two from the C=C π-bond of the vinyl ether or ketene acetal). libretexts.org The suprafacial, stereospecific nature of this process is predicted by the Woodward-Hoffmann rules. wikipedia.org

Table 2: Comparison of Claisen Rearrangement Variations

| Rearrangement | Substrate | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Classic Claisen | Allyl vinyl ether | Heat (~250 °C) | γ,δ-Unsaturated carbonyl | wikipedia.org, libretexts.org |

| Ireland-Claisen | Allyl ester | Strong base (e.g., LDA), Silyl halide (e.g., TMSCl) | γ,δ-Unsaturated carboxylic acid | wikipedia.org, tcichemicals.com, organic-chemistry.org |

| Johnson-Claisen | Allylic alcohol | Orthoester, Weak acid (e.g., Propionic acid), Heat | γ,δ-Unsaturated ester | wikipedia.org, masterorganicchemistry.com |

| Bellus-Claisen | Allylic ether, amine, or thioether | Ketene | γ,δ-Unsaturated ester, amide, or thioester | wikipedia.org |

Elucidation of Reaction Mechanisms Through Spectroscopic and Computational Methods

The study of reaction mechanisms for compounds like this compound relies heavily on a combination of spectroscopic analysis and computational modeling. These tools provide insights into reaction intermediates, transition states, and kinetic and thermodynamic parameters that govern chemical transformations.

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and intermediates, thereby confirming reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. For instance, in a study involving the synthesis of a molecule containing the this compound structure, NMR was used to confirm the identity of the final product. umich.edu Specific shifts and coupling patterns for the allyl group (vinyl protons and the adjacent methylene) and the propionate (B1217596) backbone can be tracked to monitor its transformation during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of a strong carbonyl (C=O) absorption band and a broad O-H stretch for the carboxylic acid, along with C=C and C-O-C stretches for the allyl ether group, are characteristic features of this compound. nih.govchemicalbook.com Changes in these bands can signify reactions such as esterification, rearrangement, or decarboxylation.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in its identification and in analyzing reaction mixtures. nih.gov

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level.

Mechanism and Energetics: DFT calculations are used to model the potential energy surface of a reaction. This allows for the determination of the structures and energies of reactants, intermediates, transition states, and products. For the HDO of propionic acid on a Pd(211) surface, DFT combined with microkinetic modeling was used to study the effects of solvents on the reaction mechanism. acs.orgosti.gov These studies revealed that water could stabilize certain dehydrogenated intermediates, facilitating a different decarboxylation pathway compared to the gas phase or in the presence of 1,4-dioxane. acs.orgosti.gov

Predicting Reactivity: Computational models can predict the most favorable reaction pathways. In the HDO of propionic acid, calculations showed that C-OH bond cleavage is a critical rate-controlling step. acs.org Similarly, for the hydroarylation of related propenoic acids, DFT studies helped identify the reactive electrophilic species as O,C-diprotonated forms of the starting material. mdpi.com These computational insights guide the design of experiments and the development of more efficient catalysts and reaction conditions.

The synergy between empirical spectroscopic data and theoretical computational results provides a comprehensive understanding of the complex chemical transformations that this compound and related scaffolds can undergo.

Applications of 3 Allyloxypropionic Acid in Polymer Science and Engineering

Role as a Monomer in Advanced Polymerization Processes

As a monomer, 3-allyloxypropionic acid can be incorporated into polymer chains, introducing both an ether linkage and a pendant carboxylic acid group. This dual functionality is key to its utility in creating advanced polymeric materials. The presence of the allyl group allows it to participate in polymerization, while the carboxyl group provides a site for further chemical modification or for influencing the polymer's solution properties. epo.orgepo.org

This compound can be polymerized through free-radical mechanisms. epo.orgepo.org Free-radical polymerization is a widely used method that involves three main stages: initiation, propagation, and termination. The process is typically initiated by compounds that can generate free radicals, such as peroxides or azo compounds, often stimulated by heat or light. encyclopedia.pubnih.gov

In this process, the initiator generates a primary radical that adds to the double bond of the this compound molecule. This creates a new, larger radical, which then propagates by reacting with subsequent monomer molecules, rapidly building the polymer chain. The polymerization of monomers containing allyl groups is a well-established method for creating functional polymers.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the final polymer. This compound can be copolymerized with a variety of other monomers, such as acrylamide (B121943), to create materials with specific characteristics. researchgate.netscielo.bruobaghdad.edu.iq Copolymers of acrylamide and acrylic acid (a structural analogue of this compound) are of significant industrial importance. uobaghdad.edu.iqpolimi.it

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For instance, in studies of the acrylamide (AM) and acrylic acid (AA) system, the reactivity ratios have been determined to understand how the copolymer composition changes with the monomer feed ratio. uobaghdad.edu.iq This allows for the precise control of the final copolymer's microstructure and properties. uobaghdad.edu.iq The introduction of this compound into a polyacrylamide chain imparts acidic groups, making the resulting copolymer sensitive to changes in pH. polimi.itresearchgate.net

Table 1: Illustrative Reactivity Ratios for the Acrylamide/Acrylic Acid System

This table, based on data from analogous systems, illustrates the concept of reactivity ratios which would be critical in designing copolymers with this compound. The data is from a low-conversion copolymerization study of acrylamide (M1) and acrylic acid (M2). uobaghdad.edu.iq

| Parameter | Value | Method of Determination |

| r1 (Acrylamide) | 0.620 | Fineman-Ross & Kelen-Tudos |

| r2 (Acrylic Acid) | 0.996 | Fineman-Ross & Kelen-Tudos |

The incorporation of this compound into a polymer has a significant impact on the resulting macromolecular architecture and properties. The pendant carboxylic acid groups introduced along the polymer backbone increase the polymer's hydrophilicity and introduce pH-responsiveness. At pH values above the pKa of the carboxylic acid, the groups deprotonate, leading to electrostatic repulsion between the charged sites. This causes the polymer chain to adopt a more expanded conformation in solution, which can dramatically increase the viscosity of the solution. researchgate.net

Furthermore, the allyl group itself can influence the polymer architecture. Allylic protons are susceptible to abstraction, which can lead to chain transfer reactions. This can result in the formation of branched, rather than strictly linear, polymer chains. The carboxylic acid groups also serve as handles for post-polymerization modification, allowing for the grafting of other molecules or the formation of cross-links, further diversifying the potential polymer architectures.

Copolymerization Strategies with Diverse Monomeric Units (e.g., acrylamide)

Functionality as a Chain Transfer and Cross-linking Agent

Beyond its role as a comonomer, the distinct chemical functionalities of this compound allow it to act as a chain transfer agent and a precursor for cross-linking.

Chain transfer agents are used in polymerization to control the molecular weight of the resulting polymers. The allyl group in this compound can function in this capacity. During free-radical polymerization, a growing polymer radical can abstract a hydrogen atom from the allylic position of the monomer. This terminates the growth of that particular polymer chain and creates a new, resonance-stabilized radical on the this compound molecule. This new radical can then initiate the growth of a new polymer chain.

This process, known as allylic chain transfer, effectively transfers the reactive site from a propagating chain to a new chain. The consequence is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight and potentially a narrower molecular weight distribution compared to a system without such a transfer agent. This provides a mechanism for tuning the final properties of the polymer, as molecular weight is a key determinant of mechanical strength, viscosity, and other physical characteristics.

The bifunctional nature of this compound makes it an excellent component for the synthesis of cross-linked polymer networks and hydrogels. encyclopedia.pub Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids. nih.gov

There are two primary strategies for using this compound to create such networks:

In-situ Cross-linking: this compound can be copolymerized with a primary monomer (like acrylamide) and a dedicated cross-linking agent (such as N,N'-methylenebisacrylamide). The free-radical polymerization of the monomer and comonomer double bonds, along with the cross-linker's two double bonds, directly forms a 3D network in a single step. researchgate.netrasayanjournal.co.in

Post-polymerization Cross-linking: A linear or branched polymer containing this compound units can be synthesized first. The pendant carboxylic acid groups can then be used to form cross-links in a subsequent reaction. For example, the addition of a diol or diamine in the presence of a catalyst can form ester or amide cross-links between polymer chains. nih.gov This two-step method allows for greater control over the network structure.

The incorporation of this compound into the hydrogel network imparts pH-sensitivity, allowing the swelling behavior to be controlled by the pH of the surrounding environment. nih.govresearchgate.net

Table 2: Typical Components in a Formulation for a Cross-linked Hydrogel

This table outlines the general roles of components used in the synthesis of a hydrogel, a process in which this compound can be a key functional monomer. nih.govresearchgate.net

| Component | Example | Function |

| Primary Monomer | Acrylamide | Forms the main polymer backbone. |

| Functional Comonomer | This compound | Introduces specific functionality (e.g., pH-sensitivity, hydrophilicity). |

| Cross-linking Agent | N,N'-methylenebisacrylamide (MBA) | Creates covalent bonds between polymer chains to form a 3D network. rasayanjournal.co.in |

| Initiator | Potassium Persulfate (KPS) | Generates free radicals to start the polymerization reaction. rasayanjournal.co.in |

| Solvent | Water | The medium in which the polymerization occurs and the final hydrogel swells. |

Control over Polymer Molecular Weight and Distribution

Development of Functional Polymeric Materials

The unique bifunctional nature of this compound, possessing both a reactive allyl group and a carboxyl functional group, makes it a valuable monomer for the synthesis of functional polymeric materials. Its incorporation into polymer chains can introduce specific properties, leading to advanced applications in various fields of polymer science and engineering.

Hydrogel Fabrication and Characterization for Adsorption and Biomedical Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have been a focus of research for biomedical and environmental applications. While extensive research exists on various hydrogel systems, the specific integration of this compound is an area of specialized development.

Recent research has explored the use of this compound in the creation of functional hydrogel adsorbents. One study focused on the synthesis of a temperature-responsive polymer by immobilizing this compound on magnetic nanoparticles (MNPs). researchgate.net This novel adsorbent was designed for the efficient removal of cesium ions (Cs+) from aqueous solutions. researchgate.net The presence of the carboxyl group from the this compound moiety is crucial for providing binding sites for the metal ions, demonstrating its utility in developing materials for environmental remediation. The allyl group offers a site for polymerization or further functionalization to tailor the hydrogel's properties. The development of such specialized hydrogels indicates a promising application of this compound in creating materials with targeted adsorption capabilities.

Integration into Synthetic Resins and Coatings for Enhanced Performance

The incorporation of this compound as a functional monomer in synthetic resins and coatings has been documented in several patents, highlighting its role in enhancing material performance. Its carboxyl group can improve adhesion to substrates and act as a cross-linking site, while the allyl group provides a locus for curing reactions or further polymer modification.

Notably, this compound is listed as a suitable carboxyl group-containing monomer for the synthesis of curable fluorinated copolymers intended for coating applications. googleapis.comgoogle.com These coatings are recognized for their excellent weather resistance, solvent resistance, and stain resistance. googleapis.com The inclusion of monomers like this compound can be crucial for ensuring strong adhesion of the coating to various substrates and for providing reactive sites for curing agents, such as isocyanates. googleapis.comgoogle.com

In addition to fluoropolymer coatings, this compound has been identified as a component in coating compositions for backsheets of solar cell modules, where durability and long-term performance are critical. googleapis.compatentcut.comepo.org It has also been mentioned in the context of copolymerization with maleic anhydride (B1165640) to produce resins for paper coatings. scribd.com

The following table summarizes findings from various patents regarding the use of this compound in resins and coatings:

| Patent/Reference | Application Area | Function of this compound | Associated Polymer/Resin Type |

| EP1595926A1 google.com | Stain-proofing coatings | Functional monomer with a carboxyl group for reaction with curing agents. | Synthetic resins, potentially fluorinated polymers. |

| EP3273489B1 googleapis.com | Coatings for solar cell backsheets | Carboxyl-containing monomer to enhance properties like adhesion and curability. | Fluorine-containing copolymers, (meth)acrylic resins. |

| EP1911772A1 google.com | Aqueous dispersion of composite fluoropolymer particles | Unsaturated carboxylic acid monomer to impart characteristics like adhesion and pigment dispersibility. | Fluorine-containing composite polymers. |

| US20100113662A1 google.com | General coating compositions | Non-fluorine-containing monomer with a functional group. | Not specified, used in conjunction with fluoropolymers. |

| Scribd Document scribd.com | Paper coating resins | Comonomer with maleic anhydride. | Maleic anhydride copolymers. |

Research on Biodegradable and Biocompatible Polymer Systems

The development of biodegradable and biocompatible polymers is a significant area of materials research, driven by demand in the medical and pharmaceutical fields for applications like tissue engineering, drug delivery, and temporary medical implants. Common synthetic biodegradable polymers include polylactic acid (PLA), poly-ε-caprolactone (PCL), and their copolymers (PLGA). These materials degrade in vivo into non-toxic products that can be metabolized by the body. tcichemicals.com

The chemical structure of this compound, featuring a carboxylic acid and an allyl group, presents theoretical potential for its use as a building block in creating novel biodegradable polymers. The carboxyl group could participate in ester linkages, forming polyester (B1180765) backbones susceptible to hydrolysis, a key mechanism for the degradation of many biodegradable polymers. tcichemicals.com The allyl side group offers a site for post-polymerization modification, allowing for the attachment of bioactive molecules or for cross-linking to control the material's mechanical properties and degradation rate.

Despite this potential, a review of available literature and patent filings does not reveal extensive research specifically focused on the synthesis and characterization of biodegradable polymers derived directly from this compound. While the compound is listed by suppliers as a reagent for biomaterials research, concrete examples of its incorporation into systems like PLA or PCL to create new biodegradable copolymers are not widely documented in the provided search results. tcichemicals.comgoogle.com Its documented use in compositions for treating keratin (B1170402) materials or as a precursor for neurological agents falls outside the scope of biodegradable polymer systems for tissue engineering or drug delivery. core.ac.uk Therefore, the application of this compound in this specific subfield of polymer science remains a prospective area for future research and development.

3 Allyloxypropionic Acid As a Key Intermediate in Complex Organic Synthesis

Building Block for Architecturally Intricate Organic Molecules

The dual functionality of 3-allyloxypropionic acid provides chemists with a versatile scaffold to construct complex molecular frameworks. The allyl group is amenable to a variety of addition and modification reactions, while the carboxylic acid can be readily converted into esters, amides, and other derivatives. lookchem.com This adaptability makes it a sought-after starting material for creating molecules with specific three-dimensional arrangements and functionalities.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The synthesis of novel pharmaceutical agents often relies on the availability of versatile chemical intermediates. This compound serves as a vital precursor in the development of various drug candidates and their intermediates. guidechem.com Its structure is incorporated into more complex molecules that may exhibit a range of biological activities. The ability to modify both the allyl and the carboxylic acid ends of the molecule allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs.

Construction of Natural Product Scaffolds and Analogs

Natural products have long been a source of inspiration for the development of new drugs and agrochemicals. kit.eduabu.edu.ng The synthesis of natural product scaffolds and their analogs is a significant area of organic chemistry, and this compound can play a role in this endeavor. labsolu.ca Its carbon backbone can be elaborated and cyclized to form the core structures of various natural products. Furthermore, by modifying the basic scaffold of this compound, chemists can create analogs of natural products with potentially enhanced or novel biological properties.

Precursor Chemistry for Diverse Organic Transformations

The allyl and carboxylic acid groups of this compound enable a wide array of organic transformations. lookchem.com The allyl group, for instance, can participate in reactions such as epoxidation, dihydroxylation, and metathesis, allowing for the introduction of new functional groups and the extension of the carbon chain. The carboxylic acid moiety can undergo esterification, amidation, and reduction to an alcohol, providing further points for molecular diversification. atamankimya.com This versatility makes it a valuable precursor for creating a multitude of organic compounds. ncsu.edu

Formation of Heterocyclic Compounds and Other Specialized Derivatives

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. kit.edu this compound serves as a valuable starting material for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Acidic Moiety

The carboxylic acid functionality of this compound is instrumental in the synthesis of nitrogen-containing heterocycles. kit.edu By reacting the acid with appropriate nitrogen-based nucleophiles, such as amines and hydrazines, a variety of heterocyclic rings can be constructed. These reactions often proceed through an initial amidation followed by an intramolecular cyclization. The resulting heterocycles, such as lactams and other related structures, are common motifs in biologically active molecules. unimi.itmdpi.com

An example of this is the potential use of the carboxylic acid to form an amide bond with an amino alcohol, which can then undergo cyclization to form oxazines or other related heterocycles. The specific reaction conditions and the nature of the nitrogen-containing reactant determine the final heterocyclic structure.

Preparation of Sulfur-Containing Derivatives (e.g., related to thiopropionic acid chemistry)

The introduction of sulfur into organic molecules can lead to unique chemical and biological properties. While direct reactions involving this compound to form sulfur heterocycles are not extensively documented in the provided search results, the principles of organic synthesis suggest its potential in this area. For instance, the carboxylic acid could be converted to a thioacid, a key intermediate in the synthesis of various sulfur-containing compounds. atamankimya.com

Furthermore, the allyl group can undergo reactions with sulfur-based reagents. For example, the addition of a thiol across the double bond (thio-ene reaction) would introduce a sulfide (B99878) linkage, which could then be further manipulated to form sulfur-containing heterocycles. The chemistry of related sulfur-containing propionic acids, such as 3-mercaptopropionic acid, demonstrates the wide range of transformations possible with such bifunctional molecules, including the formation of thioesters and other sulfur derivatives. atamankimya.com This suggests that this compound is a viable precursor for the synthesis of a variety of sulfur-containing molecules. unimi.itmdpi.com

Strategies for Synthesizing Aryl Propionic Acid Derivatives and Analogs

The synthesis of aryl propionic acid derivatives often involves the formation of a carbon-carbon bond between an aryl group and a propionic acid moiety. While direct utilization of this compound for this purpose is not prominently reported, several established synthetic strategies could be adapted.

One plausible, though not explicitly documented, approach could involve a cross-coupling reaction. The allyl group of this compound could potentially undergo a reaction sequence to create a suitable coupling partner for an aryl halide. For instance, hydroboration-oxidation of the allyl group would yield a primary alcohol. This alcohol could then be converted to a leaving group (e.g., a tosylate or a halide), which could participate in a cross-coupling reaction with an aryl organometallic reagent. However, a more direct and well-precedented strategy for synthesizing aryl propionic acids involves the Heck reaction. mdpi.comkoreascience.krrsc.orgresearchgate.netnih.govdiva-portal.org

A prominent method for the synthesis of 2-aryl propionic acids is the palladium-catalyzed Heck coupling of aryl halides with olefins, followed by carbonylation. mdpi.com For example, aryl bromides can be coupled with ethylene (B1197577) in the presence of a palladium catalyst to form styrenes. Subsequent hydroxycarbonylation of these styrenes yields the desired 2-aryl propionic acids. mdpi.com This two-step, one-pot procedure has been successfully applied to the synthesis of NSAIDs like naproxen (B1676952) and flurbiprofen. mdpi.com

Another theoretical pathway could involve the Claisen rearrangement. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation, particularly for the synthesis of γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers. researchgate.net While this reaction does not directly produce an aryl propionic acid from this compound, it highlights a potential transformation of the allyl ether functionality. The aromatic Claisen rearrangement, for instance, involves the thermal rearrangement of allyl aryl ethers. x-mol.com

More advanced strategies for aryl propionic acid synthesis involve the use of specialized reagents and catalysts. For example, Sonogashira cross-coupling reactions between aryl triflates and substituted aryl acetylenes have been employed to create complex aryl propionic acid derivatives.

Table 1: Comparison of Potential Synthetic Strategies for Aryl Propionic Acid Derivatives

| Strategy | Key Transformation | Applicability to this compound | Key Reagents/Catalysts |

| Heck Reaction/Carbonylation | Aryl Halide + Olefin → Styrene → Aryl Propionic Acid | Indirect; would require significant modification of this compound. | Palladium catalyst, Ethylene, Carbon Monoxide |

| Claisen Rearrangement | Allyl Vinyl Ether → γ,δ-Unsaturated Carbonyl | Indirect; potential for functionalizing the allyl group. | Heat or Lewis Acid |

| Sonogashira Coupling | Aryl Triflate + Aryl Acetylene → Aryl Propionic Acid Derivative | Indirect; requires extensive functional group manipulation. | Palladium and Copper catalysts |

Stereoselective Transformations and Asymmetric Synthesis Paradigms

A crucial aspect in the synthesis of many aryl propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, is the control of stereochemistry, as often only one enantiomer possesses the desired pharmacological activity. bioinfopublication.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

While there is no specific literature detailing the application of this compound in stereoselective transformations to yield aryl propionic acids, general principles of asymmetric synthesis can be considered.

Chiral auxiliaries are often employed to induce stereoselectivity. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. For the synthesis of α-aryl propionic acids, a chiral auxiliary could theoretically be attached to the carboxylic acid group of a precursor derived from this compound.

Asymmetric catalysis is another powerful approach. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric hydroformylation, which introduces a formyl group and a hydrogen atom across a double bond, can be used to create chiral aldehydes from alkenes. Theoretically, the allyl group of a derivative of this compound could be a substrate for such a reaction, leading to a chiral intermediate that could be further elaborated to the target aryl propionic acid. Rhodium-catalyzed asymmetric hydroformylation is a well-established method for this purpose.

The Johnson-Claisen rearrangement can also be performed stereoselectively. When a chiral allylic alcohol is used as a starting material, the chirality can be transferred to the product, resulting in an enantiomerically enriched γ,δ-unsaturated ester. bioinfopublication.org This principle could be applied to a chiral alcohol derived from this compound.

Table 2: Overview of Asymmetric Synthesis Paradigms

| Paradigm | Description | Potential Application with this compound Derivative |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment to the carboxylic acid to control the formation of a chiral center. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydroformylation of the allyl group to create a chiral aldehyde. |

| Stereoselective Rearrangements | Transfer of chirality from a starting material to a product. | Johnson-Claisen rearrangement of a chiral alcohol derived from the allyl group. |

Investigation of Biological and Pharmacological Relevance of 3 Allyloxypropionic Acid Derivatives

Design and Synthesis of Biologically Active Derivatives and Analogs

The core structure of 3-allyloxypropionic acid provides a versatile scaffold for the synthesis of a wide array of derivatives. Researchers have systematically modified this structure to explore and optimize its biological activities. The synthesis often involves creating amides, esters, and incorporating various heterocyclic moieties to modulate the compound's physicochemical properties and pharmacological effects. google.comijpsr.com For instance, a common strategy involves the coupling of this compound with different amine derivatives to produce a library of amide compounds. humanjournals.com Another approach is the hydroarylation of the carbon-carbon double bond in related propenoic acids to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pharmacological Profiling

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. For derivatives of propionic acid, SAR studies have provided significant insights. It has been established that the presence of a carboxylic acid group is often important for the broad-spectrum pharmacological activity of aryl propionic acid derivatives. ijpsr.com Modifications at various positions of the core structure have been shown to significantly influence the biological activity.

For example, in the context of 3-arylpropionic acids, introducing substitutions to the propionic acid chain and replacing the adjacent phenyl ring with pyridine (B92270) has led to analogs with enhanced pharmacokinetic properties. nih.gov Specifically, modifications at the C3 benzylic position of 3-arylpropionic acids appear to be a key factor in their metabolic stability. nih.gov In another study on oleanolic acid derivatives, allylation at the C-3 position was a key step in creating compounds with modified biological activities, highlighting the importance of the stereochemistry at this position for antibacterial effects. mdpi.com The introduction of an alkyloxy group at the 3-O-hydroxyl position, as opposed to an acyloxy group, has been shown to significantly boost the inhibitory activity in certain anticancer derivatives. nih.gov

Focus on Anti-inflammatory, Analgesic, and Anticancer Properties of Derivatives

Derivatives of propionic acid are well-known for their anti-inflammatory and analgesic properties, with famous examples like ibuprofen (B1674241) belonging to this class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgontosight.ai The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. ontosight.aiorientjchem.orgnih.gov

Several studies have focused on synthesizing novel propionic acid derivatives with improved anti-inflammatory and analgesic profiles. For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid has demonstrated significant local analgesic and anti-inflammatory activity in animal models. nih.gov Similarly, certain β,β-diphenyl propionic acid amides and acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid have shown potent anti-inflammatory and analgesic effects. orientjchem.org

The anticancer potential of propionic acid derivatives is an area of growing interest. Researchers have synthesized and evaluated various derivatives for their cytotoxicity against different cancer cell lines. ukm.my For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their anticancer properties, with several compounds showing the ability to reduce the viability and migration of A549 non-small cell lung cancer cells in vitro. mdpi.com Compound 20 from this series, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), was identified as a particularly promising candidate with both anticancer and antioxidant properties. mdpi.com Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also been synthesized and tested, with some compounds showing greater cytotoxicity against human glioblastoma U-87 cells than against triple-negative breast cancer MDA-MB-231 cells. nih.gov

| Derivative Type | Specific Compound Example | Biological Activity Noted | Research Finding |

| Oxadiazole Propionic Acid | 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Analgesic, Anti-inflammatory | Showed significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in mice. nih.gov |

| Phenylamino Propanoic Acid | 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (Compound 20) | Anticancer, Antioxidant | Reduced A549 lung cancer cell viability by 50% and suppressed cell migration in vitro. mdpi.com |

| Methoxy-phenylamino Propanehydrazide | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Anticancer | Identified as the most active compound against the glioblastoma U-87 cell line in a tested series. nih.gov |

| Acyl Hydrazone of Oxaprozin | Acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3-oxazole-2-yl) propionic acid | Analgesic, Anti-inflammatory, Anticancer | Certain derivatives exhibited significant in vivo analgesic and anti-inflammatory activity, as well as potent in vitro anticancer activity. orientjchem.org |

Exploration of Antibacterial and Anticonvulsant Activities in Related Scaffolds

The versatility of the propionic acid scaffold extends to the development of agents with antibacterial and anticonvulsant properties. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with good antimicrobial activity against the yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which exhibited potent, structure-dependent antimicrobial activity against ESKAPE pathogens and drug-resistant fungi. mdpi.com

In the realm of anticonvulsant activity, primary amino acid derivatives, including those of this compound, have been investigated. amazonaws.com These compounds were evaluated in whole-animal models of epilepsy, such as the maximal electroshock seizure (MES) test, to identify candidates that could prevent seizures. core.ac.uk Additionally, scaffolds like 1,3,4-thiadiazole, which can be incorporated into derivative structures, are known to exhibit a wide range of biological activities, including anticonvulsant effects. The mechanism for some of these derivatives is thought to involve the GABAergic system.

| Derivative/Scaffold | Biological Activity | Key Findings |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Antibacterial, Antifungal | Demonstrated good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acids | Antibacterial, Antifungal | Showed potent activity against multidrug-resistant ESKAPE pathogens and fungi, with activity dependent on the specific substitutions. mdpi.com |

| Primary amino acid derivatives | Anticonvulsant, Neuropathic pain | Derivatives of this compound showed protection in animal models of epilepsy and neuropathic pain. amazonaws.comcore.ac.uk |

| 1,3,4-Thiadiazole scaffold | Anticonvulsant | Derivatives containing this scaffold have shown potent anticonvulsant activity, with electron-withdrawing groups often enhancing potency. |

Mechanistic Studies of Biological Actions at the Molecular and Cellular Level

Understanding the mechanism of action at the molecular and cellular level is paramount for the rational design of more effective and safer therapeutic agents.

Identification of Molecular Targets and Signaling Pathways

For propionic acid derivatives, a primary and well-established molecular target, particularly for their anti-inflammatory effects, is the cyclooxygenase (COX) enzyme. ontosight.aiorientjchem.org By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. humanjournals.com

However, research has uncovered a variety of other potential molecular targets.

Sphingosine-1-phosphate receptor-1 (S1P1): SAR studies have identified 3-arylpropionic acids as potent and selective agonists of the S1P1 receptor, which plays a role in lymphocyte trafficking. nih.gov

Cyclic GMP-AMP synthase (cGAS): this compound has been used as a building block in the synthesis of cyclic benzimidazole (B57391) derivatives that act as inhibitors of cGAS, a key sensor in the innate immune system that detects cytosolic DNA. google.com

Xanthine Oxidase (XO) and Superoxide Dismutase (SOD): Molecular docking studies have suggested that beta-allyloxypropionic acid may act as an inhibitor of XO and SOD, enzymes involved in oxidative stress. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) and Galectin-3: Molecular docking has been used to investigate the interaction of propanoic acid derivatives with various anti-inflammatory drug targets, including COX-2 and TNF-α. researchgate.net

In Vitro Cellular Assays and Efficacy Assessments

A range of in vitro cellular assays are employed to evaluate the efficacy of newly synthesized this compound derivatives. These assays provide crucial data on the compounds' biological effects at the cellular level.

For anticancer activity, the MTT assay is commonly used to assess cell viability and proliferation. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives used this assay to determine the concentration at which compounds reduced the viability of A549 lung cancer cells by 50%. mdpi.com In the same study, a wound-healing or scratch assay was used to evaluate the ability of these compounds to suppress cancer cell migration. mdpi.com

For antimicrobial efficacy, the minimum inhibitory concentration (MIC) is a standard parameter determined through broth microdilution methods. This was used to quantify the antibacterial and antifungal potency of 3-aryl-3-(furan-2-yl)propanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens. nih.govmdpi.com

In the investigation of cGAS inhibitors, cellular assays measured the inhibition of interferon (IFN) induction in virus-stimulated THP-1 cells, providing cellular IC50 values to demonstrate target engagement in a cellular context. google.com

| Assay Type | Purpose | Derivative Class Studied | Key Efficacy Metric |

| MTT Assay | Assessment of cell viability/cytotoxicity | 3-((4-Hydroxyphenyl)amino)propanoic acids, 3-[(4-Methoxyphenyl)amino]propanehydrazides | IC50 (Concentration for 50% inhibition) mdpi.comnih.gov |

| Cell Migration (Scratch) Assay | Assessment of anti-metastatic potential | 3-((4-Hydroxyphenyl)amino)propanoic acids | Qualitative/quantitative reduction in cell migration mdpi.com |

| Broth Microdilution | Determination of antimicrobial potency | 3-Aryl-3-(furan-2-yl)propanoic acids, 3-((4-Hydroxyphenyl)amino)propanoic acids | MIC (Minimum Inhibitory Concentration) nih.govmdpi.com |

| IFN Induction Assay | Evaluation of cGAS inhibition in a cellular context | Cyclic benzimidazole derivatives | Cellular IC50 for inhibition of virus-induced IFN google.com |

Translational Research and Preclinical Investigations of Lead Compounds

The journey of a chemical scaffold from initial discovery to a potential therapeutic agent is paved with rigorous translational and preclinical research. For derivatives of this compound, this pathway has been explored across different therapeutic areas, primarily focusing on oncology and neurology. These investigations aim to identify "lead compounds"—molecules with the most promising balance of potency, selectivity, and drug-like properties—and to evaluate their efficacy and mechanism of action in non-human studies, setting the stage for potential clinical development.

The preclinical development of these derivatives often involves a multi-pronged approach, including in vitro assays to determine cellular activity and in vivo studies in animal models that mimic human diseases. This section delves into the key findings from translational research and preclinical investigations into lead compounds derived from the this compound scaffold and its close structural analogs.

Anticancer Investigations of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Recent research has identified a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a promising scaffold for the development of novel anticancer agents. semanticscholar.orgmdpi.com A notable study systematically evaluated a library of these compounds for their potential to combat non-small cell lung cancer (NSCLC), a particularly challenging malignancy. semanticscholar.orgmdpi.com